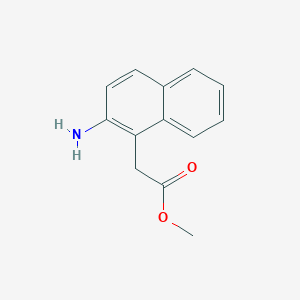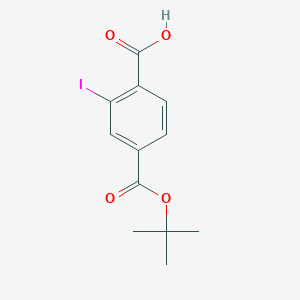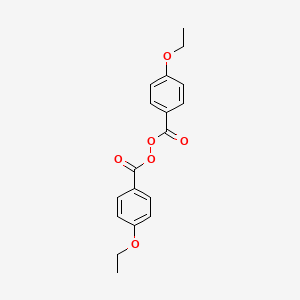
3-(1-Methoxyvinyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methoxyvinyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of a methoxyvinyl group in the 3-position of the thiophene ring imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxyvinyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-thiophenecarboxaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield this compound.
Another method involves the direct alkylation of 3-thiophenemethanol with methoxyvinyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to streamline the synthesis and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methoxyvinyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the methoxyvinyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: 3-(1-Hydroxyethyl)thiophene.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Applications De Recherche Scientifique
3-(1-Methoxyvinyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
3-Methylthiophene: A methyl-substituted derivative with similar aromatic properties.
3-(1-Hydroxyvinyl)thiophene: A hydroxyl-substituted analog with different reactivity.
Uniqueness
3-(1-Methoxyvinyl)thiophene is unique due to the presence of the methoxyvinyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H8OS |
|---|---|
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
3-(1-methoxyethenyl)thiophene |
InChI |
InChI=1S/C7H8OS/c1-6(8-2)7-3-4-9-5-7/h3-5H,1H2,2H3 |
Clé InChI |
ZSJAPQXUOUHNTE-UHFFFAOYSA-N |
SMILES canonique |
COC(=C)C1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)

![3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13669581.png)
![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)


![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
